
Trihydridotellurium(.)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydridotellurium(.) is a tellurium hydride.
Applications De Recherche Scientifique
Application in Organic Synthesis
Trihydridotellurium has been utilized in organic chemistry, particularly in the synthesis of various organic compounds. For instance, it's been involved in reactions with terminal acetylenes to produce certain organotellurium compounds. This demonstrates its potential as a versatile reagent in organic synthesis (Comasseto et al., 1991).
Use in Oxidation Reactions
Another application of trihydridotellurium is in oxidation reactions. Benzenetellurinic mixed anhydrides, for instance, have been found to be effective mild oxidizing agents for a range of substrates. This suggests that trihydridotellurium derivatives could be valuable in delicate oxidation processes in chemical synthesis (Fukumoto et al., 1990).
Potential in Medicinal Chemistry
In the field of medicinal chemistry, certain tellurium compounds, possibly including trihydridotellurium derivatives, have shown promising properties. For example, immunomodulating tellurium compounds have been explored as potential anti-cancer agents, demonstrating the versatile nature of tellurium in therapeutic applications (Sredni, 2012).
Environmental and Biological Studies
There is growing interest in the environmental and biological impacts of tellurium compounds. Studies on cytometric determination of organotellurium compound toxicity, for instance, highlight the importance of understanding the environmental and health effects of these compounds (Sailer et al., 2002).
Role in Nuclear Receptors Regulation
Research has also explored the role of tellurium compounds, possibly including trihydridotellurium, in regulating nuclear receptors, which are crucial in various biological processes. This indicates the potential biological significance of these compounds in molecular biology and genetics (Xu et al., 2010).
Propriétés
Nom du produit |
Trihydridotellurium(.) |
|---|---|
Formule moléculaire |
H3Te |
Poids moléculaire |
130.6 g/mol |
InChI |
InChI=1S/H3Te/h1H3 |
Clé InChI |
NYZKSQXXYHMOMF-UHFFFAOYSA-N |
SMILES canonique |
[TeH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
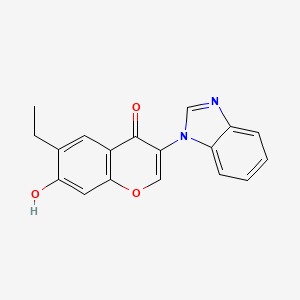
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
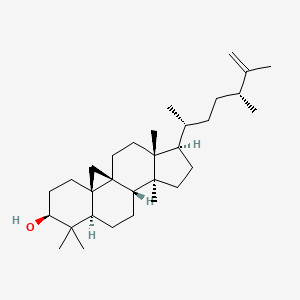

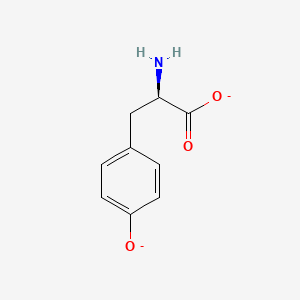
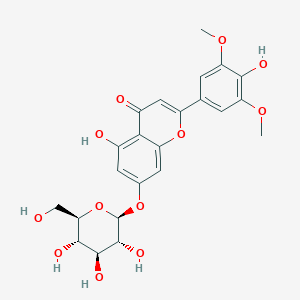
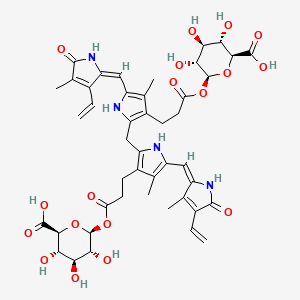
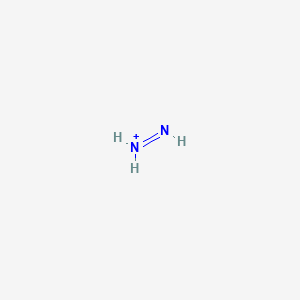
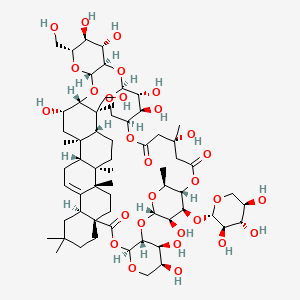
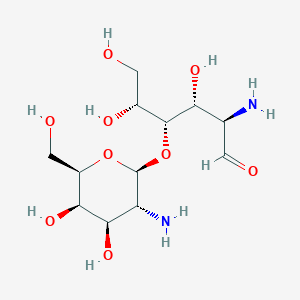
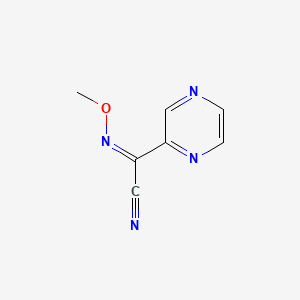
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide](/img/structure/B1233706.png)